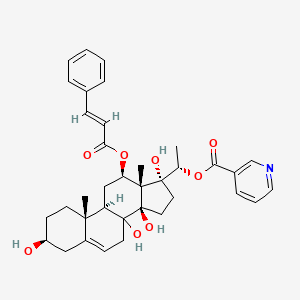

Gagaminine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gagaminine is a natural product found in Cynanchum caudatum and Cynanchum wilfordii with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

Gagaminine has demonstrated potent antioxidant properties, primarily through its inhibitory effects on aldehyde oxidase activity and lipid peroxidation. Studies indicate that this compound and its derivatives can significantly reduce oxidative stress in vitro, making it a candidate for therapeutic applications in conditions characterized by oxidative damage .

1.2 Cardiovascular Health

Research has shown that extracts containing this compound may have potential applications in preventing atherosclerosis and vascular inflammatory diseases. In animal models, this compound-rich extracts have been linked to improved vascular health, suggesting its utility in cardiovascular disease prevention .

1.3 Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against nerve cell damage. This property may be beneficial in developing treatments for neurodegenerative diseases . The compound's ability to inhibit hepatic aldehyde oxidase also points to its potential in protecting against liver-related ailments .

Biotechnology Applications

2.1 In Vitro Production Methods

The production of this compound through in vitro culture techniques has been optimized to enhance yield. Research indicates that the highest concentration of this compound (2.227%) can be achieved using dark conditions combined with specific plant growth regulators like 2,4-D (2.0 mg/L) . This method not only increases the yield but also provides a sustainable approach to obtaining this valuable compound.

| Culture Conditions | This compound Yield (%) | Medium Type |

|---|---|---|

| Dark + 2,4-D | 2.227 | Liquid |

| Light + 2,4-D | <0.4 | Solid |

| Dark + 2,4-D + Kinetin | Not detected | Liquid |

Case Studies

3.1 this compound in Animal Models

In a controlled study involving mice, various doses of this compound-rich extracts were administered to assess their effects on atherosclerosis development. Results indicated that higher doses significantly reduced plaque formation compared to control groups, highlighting the compound's potential as a therapeutic agent for cardiovascular diseases .

3.2 Structure-Activity Relationship Studies

A detailed investigation into the structure-activity relationships of this compound revealed that certain structural components are critical for its biological activity. For instance, modifications to the cinnamoyl group were found to enhance its inhibitory effects on aldehyde oxidase activity, indicating pathways for developing more effective derivatives .

Análisis De Reacciones Químicas

Structural Features and Reactivity

Gagaminine contains a steroidal skeleton with a cinnamoyl group and a nicotinoyl moiety, which are critical for its pharmacological effects. Key reactive sites include:

-

Cinnamoyl ester group : Undergoes hydrolysis under acidic or enzymatic conditions.

-

Nicotinoyl group : Participates in redox reactions due to its pyridine ring.

-

Steroidal backbone : Susceptible to oxidation at C-8 and C-14 positions, forming ketones or epoxides .

Derivatization Reactions

This compound derivatives have been synthesized to study structure-activity relationships (SAR):

| Reaction Type | Conditions | Product Formed | Key Functional Group Modified |

|---|---|---|---|

| Hydrolysis | Acidic/alkaline medium | Sarcostin | Cleavage of cinnamoyl ester |

| Reduction | Catalytic hydrogenation | Penupogenin | Saturation of double bonds |

| Oxidation | KMnO₄ or enzymatic | 8,14-seco-penupogenin-8-one | C-8 ketone formation |

These modifications reveal that the cinnamoyl group is essential for aldehyde oxidase inhibition (IC₅₀ = 0.8 μM) , while the nicotinoyl group enhances anti-lipid peroxidation activity .

Key Bioactive Reactions

This compound’s antioxidant effects involve two primary mechanisms:

Aldehyde Oxidase Inhibition

-

Mechanism : Competitive binding to the enzyme’s molybdenum cofactor.

Anti-Lipid Peroxidation

-

Pathway : Scavenging of hydroxyl radicals (HO- ) via electron donation from the nicotinoyl group.

-

Efficacy : 78% reduction in malondialdehyde (MDA) formation at 10 μM .

Comparative Activity of Derivatives

| Compound | Aldehyde Oxidase IC₅₀ (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 0.8 | 78 (at 10 μM) |

| Sarcostin | 12.4 | 32 |

| Penupogenin | 8.9 | 45 |

Data indicate that intact cinnamoyl and nicotinoyl groups are indispensable for maximal activity .

Reaction with Biomolecules

This compound forms reversible Schiff bases with lysine residues in proteins, confirmed by NMR and mass spectrometry . This interaction may underlie its enzyme inhibitory effects.

This compound’s chemical reactivity and bioactivity are tightly linked to its ester and pyridine functionalities. Strategic derivatization and biosynthesis optimization offer pathways to enhance its therapeutic potential, particularly in oxidative stress-related disorders. Future studies should explore its pharmacokinetic modifications to improve bioavailability.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and physicochemical properties of Gagaminine?

- Methodology : Use spectroscopic techniques (e.g., NMR, IR, MS) and X-ray crystallography to determine molecular structure. Compare data with literature values for validation. For novel compounds, provide full characterization details (e.g., melting point, solubility, purity ≥95%) and cite established protocols .

- Data Analysis : Tabulate spectral peaks (δ values, m/z ratios) alongside theoretical predictions to confirm structural assignments. Discrepancies should be resolved via repeated experiments or alternative methods (e.g., HPLC for purity) .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodology : Optimize LC-MS/MS or HPLC-UV protocols with internal standards (e.g., deuterated analogs). Validate methods using spike-recovery experiments (70–130% recovery) and calibration curves (R² >0.99). Include limits of detection (LOD) and quantification (LOQ) .

- Contradiction Handling : If conflicting retention times or ion ratios arise, cross-validate with orthogonal techniques (e.g., GC-MS) or adjust mobile-phase gradients .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodology : Document reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography), and yield calculations. For multi-step syntheses, isolate and characterize intermediates .

- Troubleshooting : If yields vary between batches, analyze factors like oxygen/moisture sensitivity or catalyst aging. Use Design of Experiments (DoE) to identify critical variables .

Q. What criteria should guide the selection of solvents and reagents for this compound studies?

- Methodology : Prioritize solvents with low toxicity (e.g., ethanol over benzene) and reagents with documented compatibility. Include supplier details (e.g., Sigma-Aldrich, ≥99% purity) and storage conditions (−20°C for light-sensitive compounds) .

Q. How to conduct a systematic literature review on this compound’s reported bioactivities?

- Methodology : Use databases (SciFinder, PubMed) with Boolean terms (e.g., "this compound AND cytotoxicity"). Screen abstracts for relevance, prioritize peer-reviewed journals, and exclude non-validated sources (e.g., ) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodology : Apply the "principal contradiction" framework: Identify the dominant factor (e.g., cell-line specificity vs. assay conditions) driving discrepancies. Conduct comparative studies using standardized protocols (e.g., identical IC50 calculation methods) .

- Data Integration : Use meta-analysis to weigh evidence quality (e.g., sample size, controls) and highlight understudied variables (e.g., metabolic stability in vivo) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other compounds?

- Methodology : Employ checkerboard assays or isobolographic analysis to quantify synergy (e.g., Combination Index <1). Include dose-response matrices and statistical validation (e.g., ANOVA with Tukey post hoc) .

- Bias Mitigation : Blind experiments to observer bias and randomize treatment groups. Pre-register protocols on platforms like OSF .

Q. How to address gaps in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) data?

- Methodology : Perform in vitro ADME assays (e.g., microsomal stability, plasma protein binding) followed by in vivo PK studies (rodent models). Use compartmental modeling (e.g., non-linear mixed-effects) to extrapolate human doses .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data transparency (e.g., ARRIVE 2.0) .

Q. What strategies improve the robustness of this compound’s computational docking predictions?

- Methodology : Validate docking scores with molecular dynamics simulations (≥100 ns trajectories). Compare binding affinities across multiple software (AutoDock, Schrödinger) and adjust force-field parameters .

- Error Analysis : Quantify root-mean-square deviation (RMSD) fluctuations and correlate with experimental IC50 values .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

- Methodology : Use pathway enrichment tools (DAVID, MetaboAnalyst) to cluster affected biological processes. Validate findings with CRISPR knockouts or siRNA silencing of top candidate genes .

- Reproducibility : Share raw data in public repositories (GEO, MetaboLights) and provide code for analytical pipelines (e.g., R/Python scripts) .

Q. Key Considerations for Data Reporting

- Experimental Replication : Include detailed protocols in supplementary materials (e.g., NMR spectra, chromatograms) to enable independent verification .

- Ethical Standards : Disclose funding sources and conflicts of interest in acknowledgments .

- Statistical Rigor : Report effect sizes, confidence intervals, and p-values (avoid "statistical significance" dichotomization) .

Propiedades

Número CAS |

41060-37-1 |

|---|---|

Fórmula molecular |

C36H43NO8 |

Peso molecular |

617.7 g/mol |

Nombre IUPAC |

[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1 |

Clave InChI |

CQLUYSHACKIUHL-LQAUVMAVSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

SMILES isomérico |

C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

SMILES canónico |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

Sinónimos |

gagaminine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.